molecular formula C5H5ClN2 B1361109 2-Chloro-5-methylpyrimidine CAS No. 22536-61-4

2-Chloro-5-methylpyrimidine

Cat. No.: B1361109
CAS No.: 22536-61-4
M. Wt: 128.56 g/mol
InChI Key: APRMCBSTMFKLEI-UHFFFAOYSA-N
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Description

2-Chloro-5-methylpyrimidine: is an organic compound with the molecular formula C5H5ClN2 . It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a chlorine atom at the second position and a methyl group at the fifth position of the pyrimidine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 2-chloro-5-methylpyrimidine often involves large-scale chlorination processes using efficient chlorinating agents and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-Chloro-5-methylpyrimidine is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and is involved in the development of new synthetic methodologies .

Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of various pharmaceutical agents, including antiviral, antibacterial, and anticancer drugs. Its derivatives have shown promising biological activities and are being investigated for their therapeutic potential .

Industry: In the agrochemical industry, this compound is used as an intermediate in the production of herbicides, insecticides, and fungicides. Its derivatives contribute to the development of effective crop protection agents .

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c1-4-2-7-5(6)8-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRMCBSTMFKLEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342432
Record name 2-Chloro-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22536-61-4
Record name 2-Chloro-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-5-METHYLPYRIMIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural characteristics of 2-Chloro-5-methylpyrimidine as determined by computational chemistry?

A1: Density Functional Theory (DFT) calculations using the B3LYP functional and 6-311++G(d,p) basis set were employed to investigate the structure of this compound. [] This revealed the optimized geometry of the molecule in both monomeric and dimeric forms in the gas phase. Additionally, the calculations provided insights into the torsional potentials within the molecule, crucial for understanding its conformational flexibility. []

Q2: How well do the theoretical vibrational frequencies of this compound align with experimental spectroscopic data?

A2: The DFT calculations were used to predict the vibrational frequencies of this compound. These calculated frequencies were then compared to experimentally obtained data from Fourier Transform Infrared (FTIR) and Fourier Transform Raman spectroscopy. [] The agreement between the calculated and observed frequencies was remarkably good, with a root-mean-square error of only 10.03 cm−1. [] This strong correlation between theoretical and experimental results validates the accuracy of the chosen computational method for studying this molecule.

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